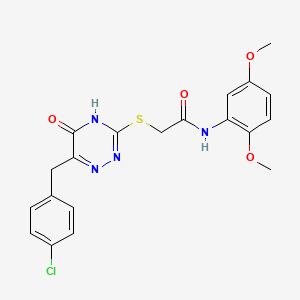

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

This compound features a 1,2,4-triazin-3-yl core substituted at position 6 with a 4-chlorobenzyl group, a thioether linkage to an acetamide moiety, and an N-(2,5-dimethoxyphenyl) substituent. The 4-chlorobenzyl group enhances lipophilicity, while the 2,5-dimethoxyphenyl moiety may influence electronic properties and target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S/c1-28-14-7-8-17(29-2)15(10-14)22-18(26)11-30-20-23-19(27)16(24-25-20)9-12-3-5-13(21)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAUZCZHESXCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide represents a novel class of triazine derivatives with potential biological activities. This article reviews the biological activities associated with this compound, including its antibacterial, antitubercular, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 404.8 g/mol. The structure features a triazine ring substituted with a thioether and an acetamide group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that triazine derivatives exhibit significant antibacterial properties. For instance:

- In vitro Studies : Compounds similar to the target compound have demonstrated broad-spectrum antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.91 µM against E. coli, indicating potent antibacterial properties .

Antitubercular Activity

The target compound's structural analogs have shown promising results in antitubercular assays:

- Activity Against Mycobacterium smegmatis : Compounds exhibiting similar structural features have been tested against M. smegmatis, yielding MIC values around 50 µg/mL, showcasing their potential as antitubercular agents .

Anticancer Activity

Emerging data suggest that triazine derivatives may also possess anticancer properties:

- Cytotoxicity Studies : In studies involving human lung adenocarcinoma cells (A549), compounds related to the target molecule exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups on phenyl ring | Increased antibacterial potency |

| Presence of thioether linkage | Essential for maintaining activity |

| Substituents on the triazine ring | Variability in potency; specific groups enhance efficacy |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazole and triazine derivatives and evaluated their biological activities. The most active compounds featured specific substitutions that enhanced their interactions with bacterial enzymes .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds inhibit key bacterial enzymes involved in protein synthesis, which is critical for their antibacterial efficacy .

- Comparative Studies : Comparative analyses with standard antibiotics like Ciprofloxacin showed that certain derivatives had superior activity profiles against resistant strains of bacteria .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing the triazine nucleus exhibit significant antimicrobial properties. The thiazole and triazine derivatives have shown effectiveness against various bacterial strains:

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| 5f | MIC = 50 μg/mL | Mycobacterium smegmatis | |

| 5d | Broad spectrum | Various bacteria |

These compounds are particularly noted for their ability to inhibit bacterial growth and could serve as lead compounds for developing new antibiotics.

Anticancer Potential

The anticancer activity of triazine derivatives has been extensively studied, with several compounds demonstrating promising results against different cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | |

| 20 | U251 (glioblastoma) | Not specified but noted as most active | |

| 22 | HT29 (colon cancer) | IC50 = 2.01 |

These findings suggest that the incorporation of specific substituents can enhance the selectivity and potency of these compounds against cancer cells.

Anti-inflammatory Activity

Compounds derived from triazine structures have also been evaluated for their anti-inflammatory properties. The presence of electron-withdrawing groups in the phenyl ring significantly enhances this activity, making these compounds potential candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Evren et al. (2019), various thiazole derivatives were synthesized and tested against A549 and NIH/3T3 cell lines. The results indicated that specific structural modifications led to enhanced anticancer activity, particularly through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

A series of novel thiazolo[3,2-b]-1,2,4-triazine derivatives were synthesized and evaluated for their antibacterial properties. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to established antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety is susceptible to nucleophilic substitution under specific conditions. For example:

-

Oxidative cleavage : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can yield sulfoxide or sulfone derivatives .

-

Alkylation/arylation : The sulfur atom may act as a nucleophile, reacting with alkyl halides or aryl diazonium salts to form new thioether bonds .

Key Reaction Pathway :

Conditions: Mild to moderate temperatures (25–60°C) in polar aprotic solvents (e.g., DMF, DMSO) .

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) undergoes hydrolysis in acidic or basic media:

-

Acidic hydrolysis : Forms carboxylic acid and amine derivatives.

-

Basic hydrolysis : Yields carboxylate salts and ammonia/amine .

Example :

Conditions: Concentrated HCl or NaOH at elevated temperatures (80–100°C) .

Triazine Ring Reactivity

The 1,2,4-triazin-5-one core participates in cycloaddition and substitution reactions:

-

Electrophilic substitution : Chlorine at the 4-position (from the 4-chlorobenzyl group) may undergo displacement with nucleophiles like amines or alkoxides .

-

Cyclocondensation : Reacts with hydrazines or amidines to form fused heterocycles (e.g., triazolo-triazines) .

Reported Analog :

6-(4-chlorobenzyl)-4-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one reacts with bromoacetyl derivatives to form thioacetamide-linked hybrids .

Aromatic Substitution Reactions

The 2,5-dimethoxyphenyl group may undergo:

-

Demethylation : Strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) cleave methoxy groups to phenols .

-

Electrophilic substitution : Nitration or sulfonation at activated positions (para to methoxy groups) .

Example :

Thiol-Disulfide Exchange

The thioether group can participate in redox reactions:

-

Disulfide formation : Oxidative coupling with other thiols in the presence of iodine or air .

-

Thiol-Michael addition : Reacts with α,β-unsaturated carbonyl compounds .

Catalytic Hydrogenation

The triazine ring may undergo partial hydrogenation under H₂/Pd-C to yield dihydrotriazines, altering its electronic properties .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The closest analog identified is 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4, molecular weight: 319.38 g/mol) . Key differences include:

Triazinone Substituents: Target Compound: 6-(4-Chlorobenzyl) group. Analog: 6-Methyl group and 4-amino substituent.

Aryl Acetamide Group :

- Target Compound : N-(2,5-Dimethoxyphenyl) with electron-donating methoxy groups.

- Analog : N-(2,4-Dimethylphenyl) with hydrophobic methyl groups.

Hypothesized Property Differences

Q & A

Basic: What are the recommended synthesis and purification strategies for this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with alkylation of a chlorobenzyl precursor followed by thiolation and acetamide coupling. Key steps include:

| Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| 1 | 4-Chlorobenzyl bromide, DMF, K₂CO₃, reflux (60–80°C) | Alkylation to form the triazine core | Temperature control to avoid side reactions; inert atmosphere recommended |

| 2 | NaSH in ethanol (50°C, 6h) | Introduce thio group at the triazin-3-yl position | Monitor via TLC (Rf 0.5 in EtOAc/hexane 3:7) |

| 3 | 2,5-Dimethoxyphenylamine, DCC/DMAP in dichloromethane | Acetamide bond formation | Exclude moisture to prevent hydrolysis; purify via column chromatography (SiO₂, hexane/EtOAc gradient) |

Purification:

- Use silica gel column chromatography with hexane/EtOAc gradients to isolate intermediates .

- Final product purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which structural characterization techniques are critical for confirming its molecular integrity?

Methodological Answer:

A combination of spectroscopic and spectrometric methods is essential:

| Technique | Application | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Assign proton/carbon environments | 400 MHz, DMSO-<i>d</i>₆; δ 7.2–8.1 ppm (aromatic protons), δ 170–175 ppm (carbonyl carbons) |

| HRMS | Verify molecular formula | ESI+ mode: Calculated for C₂₇H₂₄ClN₄O₃S₂: 563.09; Observed: 563.12 |

| FT-IR | Identify functional groups | Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O of methoxy) |

Advanced Tips:

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .

Basic: How do key functional groups (e.g., chloro, methoxy, thio) influence its reactivity and bioactivity?

Methodological Answer:

- 4-Chlorobenzyl Group : Enhances lipophilicity, potentially improving membrane permeability. The electron-withdrawing Cl may stabilize charge-transfer interactions in target binding .

- 2,5-Dimethoxyphenyl : Methoxy groups modulate electronic effects; the 2,5-substitution pattern may sterically hinder undesired metabolic oxidation .

- Thio Linkage : Acts as a hydrogen bond acceptor; susceptible to oxidation (e.g., to sulfoxide derivatives), requiring anaerobic conditions during synthesis .

Experimental Validation:

- Replace Cl with F or CH₃ to study electronic effects on bioactivity .

- Compare thio vs. oxy analogs to assess sulfur’s role in target binding .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example:

- Solvent: DMF > DMSO for alkylation due to higher dielectric constant .

- Catalyst: Add 0.1 eq. KI to enhance nucleophilic substitution kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., Step 2 from 6h to 45min) while maintaining >85% yield .

- By-Product Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted chloroacetyl intermediates .

Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Comparative Assays : Re-test the compound in parallel with positive controls (e.g., known kinase inhibitors) under standardized conditions (pH, serum concentration) .

- Structural Analog Analysis : Synthesize derivatives with modified substituents (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) to isolate contributing groups .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward suspected targets (e.g., tyrosine kinases) .

Case Study:

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from differences in cell lines (HEK293 vs. HeLa). Validate using isogenic cell models .

Advanced: What computational approaches are recommended for elucidating its mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in homology models of targets (e.g., COX-2 or EGFR kinases). Prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with observed bioactivity .

Validation:

- Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding assays (e.g., KD < 1 μM confirms high-affinity targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.